2-methoxy-N-(pyridin-4-ylmethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)15-10-11-6-8-14-9-7-11/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOUCZAOUVLIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy N Pyridin 4 Ylmethyl Aniline
Traditional Synthetic Pathways
Traditional methods for synthesizing secondary amines like 2-methoxy-N-(pyridin-4-ylmethyl)aniline have long been the cornerstone of organic synthesis. These pathways, including reductive amination, N-alkylation, and condensation reactions, are well-documented and widely practiced.
Reductive amination is a highly effective and common method for preparing amines. youtube.com This process typically occurs in one or two steps. The synthesis of this compound via this route involves the initial reaction of 2-methoxyaniline with pyridine-4-carbaldehyde. This first step forms a Schiff base or imine intermediate, which is subsequently reduced to the desired secondary amine. youtube.com
A variety of reducing agents can be employed for the reduction of the imine intermediate. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgresearchgate.net The latter is often preferred as it is milder and more selective for imines over other carbonyl groups, allowing for a one-pot reaction where the amine, aldehyde, and reducing agent are mixed together. researchgate.net Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, is another powerful reduction method, particularly suited for industrial-scale synthesis. youtube.com
A one-pot reductive amination protocol using an iron-based Lewis acid catalyst, such as Aquivion-Fe, has been shown to be effective for a range of aldehydes and anilines, providing an efficient and more environmentally friendly option. researchgate.net
Table 1: Reductive Amination Reaction Parameters
| Reactant 1 | Reactant 2 | Reducing Agent/Catalyst | Solvent | General Conditions |
|---|---|---|---|---|
| 2-methoxyaniline | Pyridine-4-carbaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | One-pot reaction, room temperature, 12-24 hours. |
| 2-methoxyaniline | Pyridine-4-carbaldehyde | Sodium Borohydride (NaBH₄) / Acetic Acid | Methanol (MeOH) | Stepwise: Imine formation followed by reduction at 0°C to room temperature. |
| 2-methoxyaniline | Pyridine-4-carbaldehyde | H₂ / Palladium on Carbon (Pd/C) | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Hydrogen atmosphere, room temperature to 50°C. |
| 2-methoxyaniline | Pyridine-4-carbaldehyde | Aquivion-Fe / NaBH₄ | Cyclopentyl methyl ether (CPME) / MeOH | Tandem reaction, mild conditions (e.g., 40°C). researchgate.net |
Direct N-alkylation represents a straightforward approach to forming the C-N bond. This method involves the reaction of 2-methoxyaniline, acting as a nucleophile, with an electrophilic pyridylmethyl species, typically 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, in the presence of a base. psu.edu The base is required to neutralize the hydrohalic acid byproduct.
A significant challenge in this method is controlling the degree of alkylation. The desired secondary amine product can undergo further reaction with the alkylating agent to form an undesired tertiary amine. psu.edu To favor mono-alkylation, reaction conditions such as the stoichiometry of reactants, temperature, and choice of base must be carefully optimized. Using the aniline (B41778) as the limiting reagent can sometimes lead to over-alkylation. The use of ionic liquids as solvents has been explored to improve selectivity in the N-alkylation of anilines. psu.edu
Table 2: N-Alkylation Reaction Parameters
| Amine | Alkylating Agent | Base | Solvent | General Conditions |
|---|---|---|---|---|
| 2-methoxyaniline | 4-(chloromethyl)pyridine hydrochloride | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Heated, typically 60-100°C. |
| 2-methoxyaniline | 4-(bromomethyl)pyridine hydrobromide | Sodium Bicarbonate (NaHCO₃) | Ethanol (EtOH) | Reflux conditions. |
In the context of synthesizing this compound, a condensation reaction specifically refers to the formation of the N-(pyridin-4-ylmethylene)-2-methoxyaniline intermediate, commonly known as a Schiff base or imine. This reaction involves the combination of 2-methoxyaniline and pyridine-4-carbaldehyde, typically with the removal of water to drive the equilibrium towards the product. scbt.com
This condensation is the foundational step of a two-step reductive amination sequence. The reaction is often catalyzed by a small amount of acid. The resulting imine is generally not isolated but is reacted in situ with a reducing agent to yield the final secondary amine. However, the condensation itself is a distinct and critical transformation in this synthetic pathway.
Novel Synthetic Route Development
Recent advances in organic synthesis have led to the development of more efficient, atom-economical, and environmentally benign methods for C-N bond formation. These novel routes often rely on catalytic systems that can operate under milder conditions with higher selectivity.
Catalytic methods are at the forefront of modern synthetic chemistry. For the synthesis of this compound, transition metal-catalyzed reactions offer powerful alternatives to traditional methods.
Borrowing Hydrogen/Hydrogen Autotransfer: This elegant and atom-economical strategy allows for the N-alkylation of amines using alcohols, with water as the only byproduct. nih.gov In this approach, a transition metal catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it in situ to an aldehyde. For the synthesis of the target molecule, (pyridin-4-yl)methanol would react with 2-methoxyaniline. The catalyst facilitates the oxidation of the alcohol to pyridine-4-carbaldehyde, which then condenses with the aniline to form an imine. The catalyst, now in a hydride form, reduces the imine to the final secondary amine and is regenerated in its original state. Catalysts based on ruthenium, iridium, and nickel are commonly used for this transformation. nih.govrsc.org Remarkably, a transition-metal-free version has also been developed using pyridine (B92270) itself as a biomimetic hydrogen shuttle under basic conditions. rsc.orgnih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides or triflates and amines. wikipedia.org While traditionally used for coupling amines to aryl rings, this methodology can be adapted for the N-alkylation of 2-methoxyaniline with 4-(halomethyl)pyridine. This reaction is known for its broad substrate scope and high functional group tolerance. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos). A strong, non-nucleophilic base like sodium tert-butoxide is essential for the catalytic cycle. researchgate.netsci-hub.se This method offers a reliable route to the desired product, often with high yields under relatively mild conditions. nih.gov
Table 3: Novel Catalytic Reaction Parameters
| Method | Reactants | Catalyst System | Base | General Conditions |
|---|---|---|---|---|
| Borrowing Hydrogen | 2-methoxyaniline + (pyridin-4-yl)methanol | [Ru(p-cymene)Cl₂]₂ / Ligand or Iridium complexes | Potassium tert-butoxide (t-BuOK) | Toluene or xylene, 100-140°C. nih.gov |
| Buchwald-Hartwig Amination | 2-methoxyaniline + 4-(chloromethyl)pyridine | Pd(OAc)₂ / RuPhos or XPhos | Sodium tert-butoxide (NaOtBu) | Toluene or Dioxane, 80-110°C. sci-hub.se |
Catalytic Synthesis Protocols
Organocatalytic Methods
There are no specific organocatalytic methods detailed in the scientific literature for the synthesis of this compound. While organocatalysis is a well-established field for reductive amination reactions, specific catalysts, reaction conditions, yields, and selectivity data for the reaction between 2-methoxyaniline and pyridine-4-carboxaldehyde have not been published.
Green Chemistry Approaches to Synthesis
Green chemistry approaches aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, specific applications of solvent-free, microwave-assisted, or flow chemistry methods are not described in detail in published research.
Solvent-Free Methodologies
No dedicated solvent-free synthetic protocols for the production of this compound have been found in the literature. Reductive amination can sometimes be performed under solvent-free conditions, but specific research detailing this approach for the target molecule, including reaction conditions and yields, is not available. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a known technique to accelerate chemical reactions, including reductive aminations and other amine syntheses. harvard.edumdpi.comuobasrah.edu.iq This method can significantly reduce reaction times compared to conventional heating. scispace.comnih.gov However, a specific, optimized microwave-assisted procedure for the synthesis of this compound from 2-methoxyaniline and pyridine-4-carboxaldehyde, including tables of conditions and corresponding yields, has not been reported.
General conditions for microwave-assisted reductive amination often involve the use of a suitable reducing agent and a catalyst in a vessel transparent to microwaves, irradiated for a short period. A hypothetical screening for the synthesis of this compound could explore various parameters, as shown in the conceptual table below, but it must be emphasized that this data is not based on published results for this specific compound.
Conceptual Microwave Reaction Optimization Data
| Entry | Reducing Agent | Catalyst | Temperature (°C) | Time (min) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH(OAc)₃ | None | 80 | 10 | - |
| 2 | NaBH(OAc)₃ | Acetic Acid | 80 | 10 | - |
| 3 | H₂ | Pd/C | 100 | 20 | - |
This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.
Flow Chemistry Applications
Flow chemistry offers advantages in terms of safety, scalability, and reaction control. While flow chemistry has been applied to the synthesis of related precursors like 4-methoxy-2-nitroaniline (B140478) google.compatsnap.com and other pyridine derivatives, mdpi.com there are no specific reports detailing a continuous flow process for the synthesis of this compound. The development of such a process would involve pumping streams of the starting materials (2-methoxyaniline and pyridine-4-carboxaldehyde) along with a reducing agent through a heated reactor, potentially containing a packed-bed catalyst.
Optimization of Synthetic Yields and Selectivity
There is no published research available that focuses on the optimization of synthetic yields and selectivity for the production of this compound. Such a study would typically involve a systematic investigation of various reaction parameters, including:
Reactant Stoichiometry: Varying the molar ratio of 2-methoxyaniline to pyridine-4-carboxaldehyde.
Reducing Agent: Screening different reducing agents (e.g., sodium borohydride, sodium triacetoxyborohydride, sodium cyanoborohydride, hydrogen gas).
Catalyst: Testing various acid or metal catalysts (e.g., acetic acid, titanium(IV) isopropoxide, palladium on carbon).
Solvent: Evaluating the effect of different solvents (e.g., methanol, ethanol, dichloromethane (B109758), tetrahydrofuran).
Temperature and Reaction Time: Determining the optimal temperature and duration for the reaction to maximize yield and minimize byproduct formation.
Mechanistic Investigations of 2 Methoxy N Pyridin 4 Ylmethyl Aniline Reactions
Reaction Pathway Elucidation
The formation of 2-methoxy-N-(pyridin-4-ylmethyl)aniline is primarily achieved through two principal reaction pathways: reductive amination and nucleophilic substitution.
Reductive Amination Pathway: This is arguably the most common and efficient method for preparing such secondary amines. The pathway involves a two-step process in a single pot:
Imine Formation: The reaction is initiated by the condensation of 2-methoxyaniline with pyridine-4-carboxaldehyde. This step involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding N-(pyridin-4-ylmethylene)-2-methoxyaniline (a Schiff base or imine). This equilibrium is often driven forward by the removal of water.
Reduction: The C=N double bond of the imine is then reduced to a single C-N bond. This reduction can be accomplished by various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), or through catalytic hydrogenation. Biocatalytic approaches using imine reductases (IREDs) and reductive aminases (RedAms) are also emerging as powerful, selective methods for this transformation. researchgate.net
Nucleophilic Substitution Pathway: An alternative route involves the direct N-alkylation of 2-methoxyaniline with a pyridine (B92270) derivative bearing a leaving group at the methylene (B1212753) position, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine.
SN2 Mechanism: This pathway follows a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of 2-methoxyaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-(halomethyl)pyridine and displacing the halide leaving group in a single, concerted step.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: While less direct for this specific synthesis, it's important to consider the reactivity of the pyridine ring itself. Halopyridines can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the ring and displaces a leaving group. youtube.com For instance, the reaction of an amine with 2-chloropyridine (B119429) proceeds via attack at the C2 position, forming a tetrahedral intermediate (a Meisenheimer complex), followed by the elimination of the chloride to restore aromaticity. youtube.com This highlights the electrophilic nature of certain positions on the pyridine ring, which is relevant in potential side reactions or alternative synthetic strategies.
Transition State Analysis in Synthetic Transformations
The transition states of these reactions dictate their kinetics and feasibility.
Reductive Amination: In the borane-catalyzed reductive amination of benzaldehyde (B42025) and aniline (B41778), a related transformation, density functional theory (DFT) calculations have been used to analyze the transition states. nih.gov For the hydrogenation of the imine intermediate, the transition state involves the coordinated breaking of the H-H bond and the formation of B-H and N-H bonds, leading to the product. nih.gov The stability of these transition states is highly dependent on the electronic nature of the catalyst and substrates.
Nucleophilic Substitution: For the SN2 reaction between 2-methoxyaniline and 4-(halomethyl)pyridine, the transition state is a trigonal bipyramidal structure where the nitrogen atom is forming a bond to the methylene carbon as the carbon-halogen bond is breaking. The energy of this transition state is influenced by solvent polarity and the nature of the leaving group. In a related study on the nucleophilic substitution of imidoyl chlorides with pyridine, DFT calculations revealed that the lowest energy transition state involves a mixed orbital interaction (SNm), rather than a pure σ* attack. nih.gov This suggests that the orbital interactions in the transition state can be complex.
The following table summarizes computed energy barriers for analogous reactions, providing insight into the likely energetics for the synthesis of this compound.
| Reaction Type | Example System | Computed Free Energy Barrier (kcal/mol) | Computational Method | Reference |
| Nucleophilic Substitution | CH₃COCl + Pyridine (SNm path) | 13.8 | DFT | nih.gov |
| Nucleophilic Substitution | CH₃ClC=NOTf + Pyridine (SNm path) | 22.8 | DFT | nih.gov |
| Reductive Amination | Borane-catalyzed hydrogenation of imine | Varies with catalyst | DFT | nih.gov |
This table is illustrative and based on analogous systems. Actual values for the target reaction may vary.
Kinetic Studies of Formation and Derivatization Reactions
Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For the N-alkylation of anilines, the reaction rate is typically dependent on the concentrations of the amine, the electrophile (aldehyde or alkyl halide), and the catalyst.
In the iridium-catalyzed N-alkylation of aniline with benzyl (B1604629) alcohol (a "borrowing hydrogen" mechanism analogous to reductive amination), an induction period is sometimes observed. nih.gov This suggests that the active catalytic species is formed in situ during the initial phase of the reaction. The reaction rate is also highly dependent on temperature and the choice of base. nih.gov
For SNAr reactions, the rate is influenced by:
The nature of the leaving group: I > Br > Cl > F.
The electronic properties of the aromatic ring: Electron-withdrawing groups on the pyridine ring would accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.
The nucleophilicity of the amine: The methoxy (B1213986) group on the aniline ring is an electron-donating group, which increases the nucleophilicity of the nitrogen atom and thus enhances the reaction rate compared to unsubstituted aniline.
A hypothetical rate law for the SN2 formation of this compound from 2-methoxyaniline and 4-(chloromethyl)pyridine would be:
Rate = k [2-methoxyaniline] [4-(chloromethyl)pyridine]
Where k is the rate constant. The value of k would be influenced by temperature, solvent, and any catalytic species present.
Role of Catalysts in Reaction Mechanisms
Catalysts are pivotal in enhancing the efficiency, selectivity, and environmental friendliness of the synthesis of this compound.
In Reductive Amination and "Borrowing Hydrogen" N-Alkylation:
Metal-Based Catalysts: Noble metals like Iridium, Ruthenium, and Palladium are highly effective. nih.govnih.gov In the "borrowing hydrogen" mechanism, the metal catalyst first facilitates the dehydrogenation of the alcohol (e.g., pyridin-4-ylmethanol) to the corresponding aldehyde. After imine formation, the same catalyst then mediates the hydrogenation of the imine using the "borrowed" hydrogen. Heterogeneous catalysts, such as copper-based systems or iridium complexes supported on metal-organic frameworks (MOFs), offer the advantage of easy separation and recyclability. nih.govrsc.org
Acid/Base Catalysis: The initial imine formation is often catalyzed by acids, which protonate the aldehyde's carbonyl oxygen, making it more electrophilic. Lewis acids, such as certain boranes, can catalyze the entire reductive amination sequence. nih.gov The choice of base is also critical in borrowing hydrogen catalysis, with KOtBu often being effective. nih.gov
Biocatalysts: IREDs and RedAms offer high chemo-, regio-, and stereoselectivity under mild conditions, making them attractive green alternatives. researchgate.net
In Nucleophilic Substitution:
Phase-Transfer Catalysts: In reactions involving an aqueous phase and an organic phase, phase-transfer catalysts can be used to shuttle the anionic nucleophile (if a base is used to deprotonate the aniline) into the organic phase to react with the electrophile.
Zeolites: For gas-phase N-alkylation of anilines with alcohols, acidic zeolites with specific pore sizes (6-8 Å) have shown high selectivity for N-alkylation over C-alkylation. google.com The shape selectivity of the zeolite pores is believed to control the regioselectivity of the reaction. google.com
The table below summarizes various catalytic systems used for analogous N-alkylation reactions.
| Catalyst System | Reaction Type | Substrates | Key Mechanistic Feature | Reference |
| UiO-66–PPh₂–Ir | Borrowing Hydrogen | Aniline + Benzyl Alcohol | Heterogeneous MOF-supported Ir complex facilitates dehydrogenation/hydrogenation cycle. | nih.gov |
| Ruthenium Complex | Borrowing Hydrogen | Anilines + Carbohydrate Alcohols | Homogeneous Ru catalyst enables N-alkylation with complex alcohols. | nih.gov |
| B(C₆F₅)₃ | Reductive Amination | Aniline + Benzaldehyde | Frustrated Lewis Pair (FLP) mechanism where the borane (B79455) activates H₂. | nih.gov |
| S-115 Zeolite | N-Alkylation | Aniline + Methanol | Shape-selective catalysis within zeolite pores favors N-alkylation. | google.com |
| Imine Reductase (IRED) | Reductive Amination | Ketones + Amines | Enzymatic catalysis via a carbinolamine intermediate and hydride transfer. | researchgate.net |
Computational and Theoretical Studies of 2 Methoxy N Pyridin 4 Ylmethyl Aniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-methoxy-N-(pyridin-4-ylmethyl)aniline, these calculations provide a window into its electronic landscape, highlighting regions of interest for chemical reactions and intermolecular interactions.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
| Parameter | Value (eV) for a related compound (2-methoxy-4-nitroaniline) |
| HOMO Energy | -5.2822 |
| LUMO Energy | -1.2715 |
| HOMO-LUMO Gap | 4.0106 |
This interactive table presents data for a related compound to illustrate the typical outputs of FMO analysis.
The HOMO of such a molecule is typically localized on the electron-rich methoxy-substituted aniline (B41778) ring, while the LUMO is often centered on the electron-deficient ring system. This separation of frontier orbitals dictates the molecule's behavior in charge-transfer interactions.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green regions indicate neutral potential.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, making these sites potential hydrogen bond acceptors. The hydrogen atom of the secondary amine would exhibit a positive potential, indicating its role as a hydrogen bond donor. Studies on similar aniline derivatives confirm that the nitrogen and oxygen atoms are typically the most electronegative centers. researchgate.netresearchgate.net
Conformer Analysis and Conformational Landscapes
The flexibility of the methylene (B1212753) bridge in this compound allows for multiple conformations. Conformer analysis aims to identify the most stable three-dimensional arrangements of the molecule and to understand the energy barriers between them. This is often achieved by rotating the key dihedral angles and calculating the potential energy at each step.
Computational studies on similar benzylidene aniline compounds have revealed the existence of several stable conformers. researchgate.net For this compound, the key dihedral angles would be those around the C-N and C-C bonds of the linker between the two aromatic rings. The relative energies of these conformers determine their population at a given temperature. The most stable conformer would represent the most probable structure of the molecule in its ground state.
Molecular Docking and Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. jbcpm.com In academic research, this is often used to study supramolecular assemblies, where non-covalent interactions drive the formation of larger, organized structures.
While specific docking studies on this compound forming supramolecular assemblies are not extensively documented, the structural motifs present in the molecule suggest its potential for forming such complexes. The pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors, while the amine hydrogen can act as a hydrogen bond donor. Furthermore, the aromatic rings can participate in π-π stacking interactions. These interactions are crucial in the self-assembly of molecules. Docking studies involving similar heterocyclic compounds have demonstrated their ability to bind to various receptors through a combination of hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov
Reaction Mechanism Simulation using DFT
Density Functional Theory (DFT) is a powerful computational method for simulating reaction mechanisms. It allows researchers to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. mdpi.com
For this compound, DFT could be employed to study various reactions, such as its N-alkylation or reactions involving the aromatic rings. For instance, a study on the reaction of 4-methyl aniline with hydroxyl radicals using DFT has elucidated the different possible reaction pathways and their corresponding energy barriers. mdpi.com A similar approach could be applied to understand the reactivity of this compound, providing valuable information on its stability and potential degradation pathways.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods can model these solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules.
Advanced Spectroscopic Characterization Techniques Applied to 2 Methoxy N Pyridin 4 Ylmethyl Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-methoxy-N-(pyridin-4-ylmethyl)aniline. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multidimensional NMR Studies (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the pyridine (B92270) ring and the benzene (B151609) ring, as well as the coupling between the benzylic CH₂ protons and the N-H proton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique that would allow for the assignment of each carbon atom in the molecule that is attached to a proton. sdsu.edu
The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on data from similar structures reported in the literature. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy (B1213986) (OCH₃) | ~3.8 | ~55.0 |
| Methylene (B1212753) (CH₂) | ~4.3 | ~47.0 |
| NH | Variable | - |
| Aniline (B41778) Ring | 6.6 - 7.2 | 110.0 - 150.0 |
| Pyridine Ring | 7.2 - 8.5 | 122.0 - 150.0 |
This table is interactive. Users can sort and filter the data.
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of conformational changes in molecules. For this compound, DNMR could be employed to investigate the rotational barriers around the C-N and C-C single bonds. The flexibility of the molecule, particularly the rotation of the pyridine and aniline rings relative to the central methylene bridge, could lead to temperature-dependent changes in the NMR spectrum. At low temperatures, separate signals might be observed for different conformers, which would coalesce as the temperature increases and the rate of interconversion becomes faster on the NMR timescale. However, specific dynamic NMR studies on this compound have not been reported.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not available, data from closely related compounds can provide valuable insights into its likely solid-state conformation.
For example, the crystal structure of (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline reveals a dihedral angle of 27.94 (13)° between the benzene and thiophene (B33073) rings. nih.gov Similarly, the structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline shows a twisted conformation with a dihedral angle of 47.78 (5)° between the pyridyl and benzene rings. nih.gov These findings suggest that this compound is also likely to adopt a non-planar conformation in the solid state, influenced by steric hindrance and packing forces.
Table 2: Crystallographic Data for a Related Schiff Base, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₉N₃O₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 3.8573 (8) | nih.gov |
| b (Å) | 20.334 (4) | nih.gov |
| c (Å) | 13.629 (3) | nih.gov |
| β (°) | 90.57 (3) | nih.gov |
| Volume (ų) | 1068.9 (4) | nih.gov |
This table is interactive. Users can sort and filter the data.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-resolution mass spectrometry is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For a derivative, 2-methoxy-5-(pyridin-4-yl)aniline, the predicted monoisotopic mass is 200.09496 Da. uni.lu HRMS analysis of this compound would be expected to yield a protonated molecule [M+H]⁺ with a similarly precise mass, confirming its molecular formula of C₁₃H₁₄N₂O. The fragmentation pattern observed in tandem MS/MS experiments would further corroborate the proposed structure by showing characteristic losses, such as the cleavage of the benzyl-nitrogen bond.
Table 3: Predicted Collision Cross Section (CCS) Values for a Derivative, 2-methoxy-5-(pyridin-4-yl)aniline
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 201.10224 | 142.8 | uni.lu |
| [M+Na]⁺ | 223.08418 | 151.4 | uni.lu |
| [M-H]⁻ | 199.08768 | 148.2 | uni.lu |
This table is interactive. Users can sort and filter the data.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The analysis of this compound would be informed by studies on similar compounds like 2-methoxy-4-nitroaniline (B147289).
N-H Stretch: A characteristic N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methylene groups would be observed just below 3000 cm⁻¹.
C=C and C=N Stretches: The aromatic ring and pyridine ring stretching vibrations would be found in the 1400-1600 cm⁻¹ region.
C-O Stretch: The aryl-alkyl ether C-O stretching vibration of the methoxy group would likely produce a strong band around 1250 cm⁻¹.
A detailed vibrational analysis of 2-methoxy-4-nitroaniline has been performed using both experimental techniques and density functional theory (DFT) calculations, providing a basis for assigning the observed bands.
Table 4: Selected Vibrational Frequencies for 2-methoxy-4-nitroaniline
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |
| NH₂ Asymmetric Stretch | 3485 | 3487 | |
| NH₂ Symmetric Stretch | 3375 | 3376 | |
| Aromatic C-H Stretch | 3080 | 3081 | |
| NO₂ Asymmetric Stretch | 1577 | 1579 | |
| Ring C=C Stretch | 1512 | 1513 | |
| NO₂ Symmetric Stretch | 1335 | 1334 |
This table is interactive. Users can sort and filter the data. Note: The nitro group vibrations would not be present in the target compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the aromatic and pyridine rings. The presence of the methoxy and amino groups as electron-donating substituents will likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene and pyridine. Studies on related nitroanilines have shown that the electronic properties are significantly influenced by the nature and position of substituents. While specific fluorescence data for the title compound is not available, many aniline and pyridine derivatives are known to be fluorescent, and an investigation into its emission properties could reveal further information about its excited state dynamics.
Derivatization and Functionalization Strategies for 2 Methoxy N Pyridin 4 Ylmethyl Aniline
Modification at the Pyridine (B92270) Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a prime target for electrophilic attack, enabling straightforward derivatization through quaternization and N-oxidation reactions.
Quaternization Reactions
The quaternization of the pyridine nitrogen in 2-methoxy-N-(pyridin-4-ylmethyl)aniline involves the reaction with an alkylating agent, resulting in the formation of a positively charged pyridinium (B92312) salt. This transformation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient.
Common alkylating agents for this purpose include alkyl halides such as methyl iodide, ethyl bromide, and benzyl (B1604629) chloride. The reaction is typically carried out in a suitable solvent, and the resulting pyridinium salt often precipitates out of the reaction mixture.
General Reaction Scheme:
Where R is an alkyl or benzyl group and X is a halide.
This modification can be used to enhance the water solubility of the molecule and to introduce a permanent positive charge, which can be strategic for certain biological applications.
N-Oxidation
The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or sodium perborate. organic-chemistry.org The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which alters the electronic and steric properties of the pyridine ring. nih.gov
Pyridine-N-oxides are versatile intermediates in organic synthesis. youtube.com The N-oxide functionality can activate the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions. It can also be readily deoxygenated back to the parent pyridine if needed. youtube.com
General Reaction Scheme:
Where [O] represents an oxidizing agent.
| Reagent | Description |
| Hydrogen Peroxide/Acetic Acid | A classic and cost-effective method for N-oxidation. orgsyn.org |
| m-CPBA | A widely used and efficient oxidizing agent for a variety of substrates. |
| Sodium Percarbonate | A solid source of hydrogen peroxide, offering handling advantages. organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | A stable and inexpensive solid reagent for N-oxidation. organic-chemistry.org |
Functionalization of the Methoxy (B1213986) Group
Common demethylating agents include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). longchangextracts.com Thiolate anions have also been employed for selective demethylation in related systems. rsc.org The resulting phenol (B47542) introduces a new site for further functionalization, such as O-alkylation, O-acylation, or conversion to a sulfonate ester.
General Reaction Scheme:
| Reagent | Conditions |
| Boron Tribromide (BBr₃) | Typically used in an inert solvent like dichloromethane (B109758) at low temperatures. |
| Hydrobromic Acid (HBr) | Often used at elevated temperatures, sometimes in the presence of a phase-transfer catalyst. |
| Aluminum Chloride (AlCl₃) | Can be used as a demethylating agent, often in a reaction-inert solvent. google.com |
Substitutions on the Aniline (B41778) Ring
The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and methoxy groups. This allows for the introduction of various substituents onto the aromatic core.
Electrophilic Aromatic Substitution
Both the secondary amine and the methoxy group are ortho-, para-directing activators. byjus.comlibretexts.org In this compound, the positions ortho and para to the amino group are positions 3 and 5, while the positions ortho and para to the methoxy group are positions 3 and 6, and position 4 respectively. The directing effects of these two groups are therefore synergistic at position 3 and potentially competitive at other positions.
However, the amino group is generally a stronger activating group than the methoxy group. Therefore, electrophilic substitution is expected to be directed primarily to the positions ortho and para to the amino group. Given that the para position (position 5) is already substituted with the pyridinylmethyl group, electrophilic attack is most likely to occur at the position ortho to the amino group and meta to the methoxy group (position 3) or the position ortho to both groups (position 3). Steric hindrance from the existing substituents will also play a role in determining the final product distribution.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. It is important to note that the basic amino group can be protonated under strongly acidic conditions, which would deactivate the ring and direct substitution to the meta position. chemistrysteps.com Protection of the amino group as an amide may be necessary to achieve the desired regioselectivity. scribd.com
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: These reactions are often problematic with anilines due to the Lewis basicity of the amino group, which can coordinate with the Lewis acid catalyst and deactivate the ring. chemistrysteps.com
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming a lithiated intermediate that can then be quenched with an electrophile. baranlab.org
In this compound, both the secondary amine (after N-protection) and the methoxy group can potentially act as DMGs. wikipedia.orgharvard.edu The relative directing ability of these groups is an important consideration. Generally, an amide or a protected amine is a stronger directing group than a methoxy group. nih.gov
Therefore, by protecting the secondary amine, for example as a carbamate (B1207046) or an amide, it is possible to direct lithiation specifically to the C-3 position (ortho to the amino group). Subsequent reaction with an electrophile would introduce a substituent at this position.
General Reaction Scheme (with N-protection):
Protection of the amine: this compound → N-protected derivative
Directed ortho-metalation and electrophilic quench: N-protected derivative + R-Li → Lithiated intermediate + E⁺ → 3-substituted-N-protected derivative
Deprotection: 3-substituted-N-protected derivative → 3-substituted-2-methoxy-N-(pyridin-4-ylmethyl)aniline
| Directing Group (Protected Amine) | Common Protecting Groups | Typical Base |
| Carbamate | Boc, CBz | s-BuLi, n-BuLi/TMEDA |
| Amide | Pivaloyl | s-BuLi, n-BuLi/TMEDA |
This strategy offers a high degree of regiocontrol that is often difficult to achieve with classical electrophilic aromatic substitution reactions.
Development of Novel Heterocyclic Derivatives
The structure of this compound serves as a valuable starting point for the synthesis of more complex heterocyclic systems. Intramolecular cyclization reactions, in particular, offer a pathway to novel fused ring structures.
A prominent strategy for the synthesis of isoquinoline-type heterocycles is the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org To apply this to this compound, it would first need to be acylated with a reagent that introduces a two-carbon chain, such as phenylacetyl chloride, to form the corresponding N-(2-phenylethyl) amide derivative. Subsequent treatment with a dehydrating acid would then be expected to induce cyclization onto the electron-rich aniline ring, leading to a dihydroisoquinoline derivative. The electron-donating methoxy group on the aniline ring is anticipated to facilitate this electrophilic aromatic substitution. nrochemistry.com
Another relevant cyclization is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While the classic Pictet-Spengler reaction starts with a primary amine, variations exist for secondary amines. The reaction of this compound with an aldehyde could potentially lead to the formation of a tetrahydro-β-carboline or a related heterocyclic system, depending on the reaction conditions and the nature of the aldehyde used. The reaction is typically catalyzed by acid and proceeds via an iminium ion intermediate. wikipedia.orgorganicreactions.org The successful application of these cyclization strategies would open up avenues to a wide range of novel polycyclic aromatic compounds derived from this compound.
Coordination Chemistry and Ligand Design Based on 2 Methoxy N Pyridin 4 Ylmethyl Aniline
Chelation Behavior with Transition Metals
There is no documented research on the chelation behavior of 2-methoxy-N-(pyridin-4-ylmethyl)aniline with transition metals. Therefore, its potential to act as a monodentate, bidentate, or polydentate ligand has not been determined. The electronic structure of any potential complexes and the application of Ligand Field Theory to describe their d-orbital splitting are purely speculative at this point.
Synthesis and Characterization of Metal Complexes
As no metal complexes of this compound have been reported, there are no established synthetic routes or characterization data. This includes a lack of spectroscopic analysis (such as IR, UV-Vis, or NMR spectroscopy) to elucidate the ligand's binding mode and the geometry of any potential complexes. Furthermore, no X-ray crystallographic data is available to provide definitive structural information on metal-ligand adducts.
Applications in Catalysis
The potential for this compound to serve as a ligand in homogeneous catalysis has not been investigated. Without the synthesis and characterization of its metal complexes, its efficacy in any catalytic process remains unknown.
Supramolecular Assembly with Metal Ions
The field of supramolecular chemistry, which focuses on the assembly of molecules into larger, well-defined structures through non-covalent interactions, has seen significant advancements through the use of carefully designed organic ligands and metal ions. The ligand this compound is a notable example of a molecule designed for the construction of diverse supramolecular architectures. Its structural features, including a flexible methylene (B1212753) bridge and multiple potential coordination sites, allow for a range of interactions with metal centers, leading to the formation of discrete complexes, dimers, and extended coordination polymers.
The versatility of ligands based on the pyridyl-methyl-aniline framework has been demonstrated in the formation of various supramolecular structures. For instance, the more complex ligand N,N,4-tris(pyridin-2-ylmethyl)aniline has been shown to form discrete complexes, dimers, and one-dimensional (1D) coordination polymers when reacted with different metal ions such as copper, cobalt, and manganese. rsc.org The final structure of these assemblies is highly dependent on factors like the coordination preferences of the metal ion and the nature of the counter-ions present in the reaction. rsc.org This inherent flexibility is a key characteristic that suggests a rich potential for this compound in the field of crystal engineering.
The ability of this compound to act as a versatile building block in supramolecular chemistry is rooted in its molecular design. The pyridine (B92270) ring provides a classic N-donor site for coordination to a metal ion. The aniline (B41778) nitrogen can also participate in coordination, and the methoxy (B1213986) substituent on the aniline ring can influence the electronic properties and steric hindrance around the coordination sites. The flexible methylene linker between the pyridine and aniline moieties allows the ligand to adopt various conformations, which is crucial for the formation of different supramolecular assemblies.
The interaction of this compound with various metal ions can lead to a variety of structural motifs. For example, with metal ions that favor a tetrahedral or square planar geometry, the formation of simple mononuclear or dinuclear complexes is anticipated. However, when metal ions with a preference for higher coordination numbers are employed, or when bridging counter-anions are present, the formation of extended one-, two-, or even three-dimensional coordination polymers becomes feasible.
The table below outlines the potential supramolecular assemblies that could be formed from the reaction of this compound with different metal ions, based on the known coordination chemistry of similar ligands.
| Metal Ion | Potential Coordination Geometry | Anticipated Supramolecular Structure |
| Cu(II) | Square Planar / Distorted Octahedral | Mononuclear Complexes, Dimers, or 1D Chains |
| Zn(II) | Tetrahedral / Octahedral | Mononuclear Complexes or Coordination Polymers |
| Co(II) | Tetrahedral / Octahedral | Discrete Complexes or 1D/2D Networks |
| Mn(II) | Octahedral | 1D, 2D, or 3D Coordination Polymers |
| Pd(II) | Square Planar | Discrete Mononuclear or Dinuclear Complexes |
The synthesis of these supramolecular structures typically involves the slow diffusion of a solution of the ligand into a solution of the metal salt. The choice of solvent and counter-anion can significantly influence the final product, highlighting the subtle interplay of factors that govern supramolecular self-assembly. The resulting crystalline materials can exhibit interesting properties, such as porosity, which could be exploited for applications in gas storage or catalysis. The study of how the specific placement of the methoxy group on the aniline ring in this compound influences the resulting supramolecular topology remains an area of active research interest.
2 Methoxy N Pyridin 4 Ylmethyl Aniline As a Synthetic Intermediate
Precursor for Complex Organic Molecules
The reactivity of the secondary amine and the electronic nature of the aromatic rings in 2-methoxy-N-(pyridin-4-ylmethyl)aniline make it an ideal starting material for the synthesis of more elaborate molecular structures. The aniline (B41778) nitrogen can be readily acylated, alkylated, or participate in coupling reactions, while the pyridine (B92270) ring can undergo its own set of transformations.
One of the key applications of this intermediate is in the synthesis of substituted quinolines. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted to use an in-situ formed imine from 2-methoxyaniline and pyridine-4-carboxaldehyde, which is structurally related to this compound. This imine can then react with a compound containing an activated methylene (B1212753) group to construct the quinoline core. The methoxy (B1213986) group on the aniline ring influences the regioselectivity of the cyclization, directing the formation of specific isomers.
Furthermore, the Doebner-von Miller reaction, another cornerstone of quinoline synthesis, can theoretically utilize intermediates derived from this compound. In this reaction, an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst. The initial conjugate addition of the aniline to the unsaturated system, followed by cyclization and oxidation, leads to the formation of the quinoline ring system. The presence of the methoxy group can enhance the nucleophilicity of the aniline ring, facilitating the initial steps of the reaction.
Building Block for Heterocyclic Systems
The inherent structure of this compound, containing both an aniline and a pyridine moiety, makes it a pre-configured building block for the synthesis of various fused and unfused heterocyclic systems.
A significant application lies in the synthesis of dihydropyrimidinones and their derivatives through the Biginelli reaction. wikipedia.org This one-pot multicomponent reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org By using pyridine-4-carboxaldehyde, 2-methoxyaniline (as a precursor to the intermediate), and a suitable β-dicarbonyl compound, it is possible to generate complex dihydropyrimidine (B8664642) structures bearing both the methoxyphenyl and pyridinyl substituents. The reaction proceeds via the formation of an acyl-iminium ion intermediate, which then undergoes cyclocondensation. organic-chemistry.org The use of 2-methoxyaniline in this context highlights the potential of its derivatives, like the title compound, to serve as a key component in generating libraries of medicinally relevant heterocyclic compounds. nih.govnih.gov
The Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, offers another avenue for the application of this compound. While classically employed with β-arylethylamines, the fundamental principle of an intramolecular electrophilic cyclization of an iminium ion onto an activated aromatic ring is applicable. An intermediate derived from 2-methoxyaniline and pyridine-4-carboxaldehyde could, under acidic conditions, undergo cyclization to form a fused heterocyclic system, with the methoxy group activating the aniline ring towards electrophilic attack.
The following table summarizes the potential heterocyclic systems that can be synthesized from intermediates derived from 2-methoxyaniline and pyridine-4-carboxaldehyde:
| Heterocyclic System | Synthetic Method | Key Reactants (in addition to aniline and aldehyde precursors) |
| Quinolines | Friedländer Annulation | Compound with activated methylene group |
| Quinolines | Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound |
| Dihydropyrimidinones | Biginelli Reaction | β-Ketoester, Urea/Thiourea |
| Tetrahydroisoquinoline-like fused systems | Pictet-Spengler type Reaction | Acid catalyst |
Role in Cascade Reactions and Multicomponent Synthesis
The structure of this compound is well-suited for its use in cascade reactions and multicomponent synthesis, which are highly efficient strategies in modern organic chemistry for the construction of complex molecules in a single operation.
The Ugi four-component reaction (U-4CR) is a prime example of a multicomponent reaction where this compound can serve as the amine component. wikipedia.org The U-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org By employing pyridine-4-carboxaldehyde, 2-methoxyaniline, a suitable carboxylic acid, and an isocyanide, a diverse library of peptidomimetic structures can be generated. The initial step involves the formation of an imine between the aniline and the aldehyde, which then reacts with the isocyanide and the carboxylic acid in a concerted fashion. The versatility of the Ugi reaction allows for the introduction of multiple points of diversity into the final molecule, making it a powerful tool in drug discovery. nih.gov
In addition to the classic Ugi reaction, the intermediate can be employed in other multicomponent strategies. For instance, a Povarov-type reaction, which is a [4+2] cycloaddition between an imine, an electron-rich alkene, and a Lewis or Brønsted acid catalyst, can lead to the formation of tetrahydroquinolines. The imine formed from 2-methoxyaniline and pyridine-4-carboxaldehyde can react with a variety of alkenes to produce complex, fused heterocyclic systems in a highly convergent manner.
The following table outlines the potential applications of this compound in multicomponent reactions:
| Multicomponent Reaction | Key Components | Resulting Product Class |
| Ugi Reaction | Pyridine-4-carboxaldehyde, 2-methoxyaniline, Carboxylic acid, Isocyanide | Bis-amides (Peptidomimetics) |
| Biginelli Reaction | Pyridine-4-carboxaldehyde, 2-methoxyaniline, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |
| Povarov Reaction | Pyridine-4-carboxaldehyde, 2-methoxyaniline, Alkene, Acid catalyst | Tetrahydroquinolines |
Emerging Research Directions and Future Perspectives
Advanced Material Science Applications (e.g., organic semiconductors, molecular switches)
Currently, there is a significant gap in the scientific literature regarding the application of 2-methoxy-N-(pyridin-4-ylmethyl)aniline in advanced material science. The unique combination of an electron-donating methoxy-substituted aniline (B41778) ring and an electron-accepting pyridine (B92270) moiety suggests that this compound could possess interesting optoelectronic properties.
Hypothetical Applications in Organic Semiconductors:
The inherent charge-transfer characteristics of the molecule could theoretically be harnessed in the development of organic semiconductors. The viability of this application would depend on key parameters that are yet to be determined experimentally.
Potential as a Molecular Switch:
The conformational flexibility around the methylene (B1212753) bridge and the potential for protonation or coordination at the pyridine nitrogen atom hint at the possibility of designing molecular switches. External stimuli, such as light, pH changes, or the introduction of metal ions, could potentially induce reversible changes in the molecule's conformation and electronic properties. Further investigation is required to validate this potential.
Integration into Smart Materials and Sensors
The structural features of this compound, particularly the presence of a basic pyridine nitrogen and a hydrogen-bond-donating secondary amine, suggest its potential as a recognition element in smart materials and chemical sensors.
Theoretical Sensor Applications:
| Analyte | Potential Sensing Mechanism |
| Metal Ions | Coordination with the pyridine nitrogen and potentially the methoxy (B1213986) oxygen, leading to a detectable optical or electrochemical response. |
| Protons (pH) | Protonation of the pyridine nitrogen, which would alter the electronic properties of the molecule and could be monitored via spectroscopic or electrochemical methods. |
| Anions | Hydrogen bonding interactions with the N-H group, potentially leading to a colorimetric or fluorescent response. |
Sustainable Synthesis and Application Development
The development of environmentally benign and efficient synthetic routes is a crucial aspect of modern chemistry. While specific sustainable synthesis methods for this compound have not been reported, general principles of green chemistry can be applied.
Potential Sustainable Synthesis Approaches:
Catalytic Reductive Amination: Utilizing non-precious metal catalysts and green reducing agents (e.g., formic acid, dihydrogen) for the condensation of 2-methoxyaniline and pyridine-4-carboxaldehyde.
One-Pot Syntheses: Designing a process where multiple reaction steps are carried out in a single reactor, minimizing waste and energy consumption.
Use of Bio-based Solvents: Exploring the use of renewable and less toxic solvents to replace traditional volatile organic compounds.
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of this compound is largely unexplored. A systematic study of its chemical behavior could unveil novel transformation pathways and lead to the synthesis of new functional molecules.
Areas for Reactivity Exploration:
Electrophilic Aromatic Substitution: Investigating the regioselectivity of reactions on the electron-rich aniline ring.
N-Functionalization: Exploring reactions at the secondary amine to introduce new functional groups.
Oxidation and Reduction Chemistry: Studying the electrochemical behavior of the molecule to understand its redox properties.
Coordination Chemistry: Investigating the formation of metal complexes with the pyridine moiety.
Interdisciplinary Research with Related Fields (e.g., computational materials design)
Computational modeling and simulation are powerful tools for predicting the properties of new materials and guiding experimental work. In the absence of extensive experimental data, computational materials design can provide initial insights into the potential of this compound. A study on N-(pyridin-4-ylmethyl)aniline derivatives has highlighted the use of computational methods for de novo drug design. uni.lu
Potential Computational Studies:
Density Functional Theory (DFT) Calculations: To predict the electronic structure, molecular orbitals (HOMO/LUMO), and potential for charge transfer.
Molecular Dynamics (MD) Simulations: To understand the conformational dynamics and intermolecular interactions in condensed phases.
Quantitative Structure-Property Relationship (QSPR) Studies: To correlate the molecular structure with potential material properties.
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-N-(pyridin-4-ylmethyl)aniline?
The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, reacting 2-methoxyaniline with 4-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) achieves the target compound with yields >70% after purification . Alternative routes include reductive amination of 2-methoxybenzaldehyde with 4-(aminomethyl)pyridine using NaBH₃CN as a reducing agent .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy group at position 2, pyridylmethyl linkage) .
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding between the amine and pyridyl groups). SHELX software is widely used for refinement .
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .
Q. How is the compound screened for preliminary biological activity?
Standard assays include:
- Kinase inhibition (e.g., KDR/VEGFR-2) : Measure IC₅₀ values using fluorescence-based enzymatic assays .
- Cytotoxicity profiling : Use cell lines (e.g., HUVECs) to assess antiangiogenic potential via MTT assays .
- Solubility testing : Employ shake-flask methods in PBS or DMSO to guide formulation for in vitro studies .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data due to ligand flexibility be resolved?
Challenges arise from rotational freedom of the pyridylmethyl group. Solutions include:
- Multi-conformer refinement : Implemented in SHELXL to model disorder .
- Complementary DFT calculations : Validate low-energy conformers using Gaussian or ORCA software .
- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K with liquid nitrogen) .
Q. What strategies improve the accuracy of 3D-QSAR models for KDR inhibition?
- Molecular alignment : Align derivatives using the pyridylmethylaniline core as a template in CoMFA/CoMSIA .
- Fragment-based descriptors : Incorporate electrostatic (e.g., MEP maps) and steric parameters from molecular docking (Glide or AutoDock) .
- Validation : Use bootstrapping () and external test sets () to avoid overfitting .
Q. How can discrepancies in biological activity between analogs (e.g., pyridin-4-yl vs. pyridin-3-yl derivatives) be analyzed?
- Substituent effect mapping : Compare IC₅₀ values of analogs with varying pyridyl positions (e.g., 4-pyridyl shows higher KDR affinity due to optimal hydrogen bonding with Cys919) .
- Molecular dynamics simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) in KDR active sites .
Q. What methods address low solubility in aqueous biological assays?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without disrupting assay integrity .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
Q. How are computational binding affinity predictions experimentally validated?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
- Surface plasmon resonance (SPR) : Measures kinetic parameters () .
- Crystallographic fragment screening : Identifies key interactions (e.g., π-π stacking with His1026 in KDR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
